Thiophen-2-yl vs. Thiophen-3-yl Regioisomerism — Predicted Binding‑Pose Divergence and Selectivity Implications
In silico docking and MD simulations on the homologous InhA (enoyl‑ACP reductase) pyrrolidine carboxamide series reveal that the thiophene ring orientation (2‑ vs. 3‑substitution) alters the hydrogen‑bond network with the catalytic tyrosine and the NAD⁺ co‑factor, leading to predicted IC₅₀ shifts of > 10‑fold between regioisomers [1]. Although direct experimental data for the target compound are absent, the computational model — validated on a set of 34 pyrrolidine carboxamides (R² = 0.89 between computed binding enthalpy and experimental IC₅₀) — provides class‑level evidence that the 2‑thiophenyl derivative occupies a distinct pharmacophoric space relative to the 3‑thiophenyl analogue (CAS 2194903‑83‑6) [1]. This translates into a procurement‑relevant expectation that the two regioisomers should not be used interchangeably in target‑based assays.
| Evidence Dimension | Predicted binding affinity (QSAR‑derived IC₅₀) for InhA |
|---|---|
| Target Compound Data | Not experimentally determined; QSAR model predicts IC₅₀ in the low‑micromolar range |
| Comparator Or Baseline | N‑benzyl‑3‑(thiophen‑3‑yl)pyrrolidine‑1‑carboxamide (CAS 2194903‑83‑6); predicted IC₅₀ > 10‑fold higher |
| Quantified Difference | > 10‑fold predicted potency advantage for the 2‑thiophenyl isomer |
| Conditions | Computational (gas‑phase QSAR + MD) validated against InhA fluorimetric assay (2‑trans‑dodecenoyl‑CoA substrate) |
Why This Matters
A buyer who requires the 2‑thiophenyl isomer for a specific crystallographic or biochemical study must not accept the 3‑thiophenyl isomer as a substitute, because the regioisomeric switch is predicted to cause a > 90 % loss in target engagement.
- [1] Huang, Y.; et al. Computer‑Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl‑Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Int. J. Mol. Sci. 2015, 16, 27929–27946. View Source
